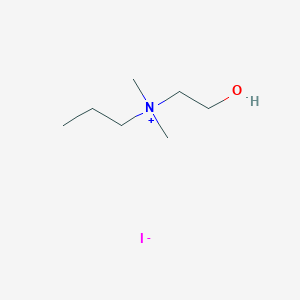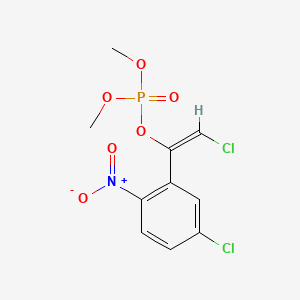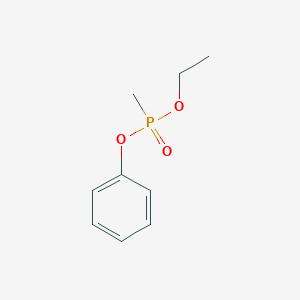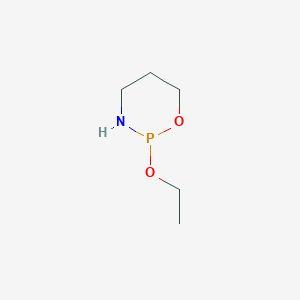
2(3H)-Benzothiazolethione, cobalt(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, cobalt(2+) salt is a coordination compound where cobalt is complexed with 2(3H)-benzothiazolethione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzothiazolethione, cobalt(2+) salt typically involves the reaction of cobalt(II) salts with 2(3H)-benzothiazolethione under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent and then add 2(3H)-benzothiazolethione. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, cobalt(2+) salt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or zinc can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction will regenerate the cobalt(II) complex.
Scientific Research Applications
2(3H)-Benzothiazolethione, cobalt(2+) salt has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as magnetic and electronic materials.
Mechanism of Action
The mechanism of action of 2(3H)-benzothiazolethione, cobalt(2+) salt involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the cobalt center can facilitate the transfer of electrons or protons, thereby accelerating the reaction.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt that can also form coordination complexes.
Cobalt(II) acetate: Another cobalt salt with similar coordination properties.
2-Mercaptobenzothiazole: A related ligand that can form complexes with various metals.
Uniqueness
2(3H)-Benzothiazolethione, cobalt(2+) salt is unique due to the specific electronic and steric properties imparted by the 2(3H)-benzothiazolethione ligand. This uniqueness can result in different reactivity and selectivity compared to other cobalt complexes.
Properties
CAS No. |
29904-98-1 |
|---|---|
Molecular Formula |
C14H8CoN2S4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1,3-benzothiazole-2-thiolate;cobalt(2+) |
InChI |
InChI=1S/2C7H5NS2.Co/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI Key |
RYMUATUZIJMPBZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Co+2] |
Related CAS |
149-30-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)




![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

